1-(Methylcarbamoyl)-2-methylaziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73680-89-4 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N,2-dimethylaziridine-1-carboxamide |
InChI |
InChI=1S/C5H10N2O/c1-4-3-7(4)5(8)6-2/h4H,3H2,1-2H3,(H,6,8) |
InChI Key |
AXTLSNLDQDWQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies for N Carbamoyl Aziridines and Derivatives
General Aziridination Approaches
General strategies for the synthesis of N-carbamoyl aziridines primarily involve the formation of the three-membered ring through the reaction of a nitrogen source with a suitable two-carbon unit. These methods are foundational and have been refined over the years to improve efficiency and substrate scope.
Ylide-Mediated Aziridination
The reaction of sulfur ylides with imines is a well-established method for the synthesis of aziridines. nih.govnih.govresearchgate.net This approach, often referred to as the Corey-Chaykovsky aziridination, involves the nucleophilic attack of the ylide on the imine carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular cyclization to yield the aziridine (B145994) ring. The stereochemical outcome of the reaction is influenced by the nature of the ylide and the substituents on the imine. nih.govacs.org
The generally accepted mechanism involves the initial addition of the ylide to the imine to form a betaine intermediate. acs.org For semistabilized ylides, the formation of this betaine is typically irreversible, making this the selectivity-determining step. nih.govacs.org In contrast, with stabilized ylides, the initial addition can be reversible, and the subsequent ring-closure becomes the rate- and selectivity-determining step. nih.gov The steric hindrance induced by the N-sulfonyl group on the imine plays a crucial role in determining the transition state geometry and, consequently, the cis/trans selectivity of the resulting aziridine. nih.govacs.org
Novel protocols for the in-situ generation of sulfur ylides, such as the thermally induced decarboxylation of carboxymethylsulfonium betaines, offer advantages over traditional methods that require strong and often pyrophoric bases. nih.gov This approach is compatible with more environmentally benign solvent systems and avoids the need for expensive metal catalysts. nih.gov
| Ylide Type | Imine Substituent | Key Mechanistic Feature | Typical Selectivity | Reference |
| Semistabilized (e.g., R = Aryl) | N-sulfonyl | Irreversible betaine formation | Low trans selectivity | nih.govacs.org |
| Stabilized (e.g., R = CO2Me) | N-sulfonyl | Reversible betaine formation, rate-determining ring closure | Low cis selectivity | nih.gov |
| Decarboxylatively generated | Chiral N-sulfinyl | High conversion and stereoselection | Good diastereoselectivity | nih.gov |
Carbene Addition to Imines
The addition of carbenes or carbenoids to imines provides another direct route to aziridines. This transformation is often catalyzed by transition metals, with rhodium complexes being particularly effective. homkat.nlresearchgate.net The carbene, typically generated from a diazo compound precursor, adds to the carbon-nitrogen double bond of the imine. homkat.nlrsc.org The choice of catalyst and ligands is critical for controlling the efficiency and selectivity of the reaction.
Rhodium(II) catalysts are widely used to promote the decomposition of diazo compounds to form rhodium-carbene intermediates. nih.gov These intermediates then react with imines to afford aziridines. The mechanism can be influenced by the electronic properties of the carbene and the imine. For instance, imidoyl sulfoxonium ylides can serve as carbene precursors in rhodium(III)-catalyzed reactions involving C–H bond activation and annulation to form more complex heterocyclic systems. acs.org The development of methods that avoid the use of potentially unstable diazo compounds, such as the in-situ generation of carbenes from enynones, enhances the safety and applicability of this methodology.
Aziridination of α,β-Unsaturated Carbonyl Compounds
The aziridination of α,β-unsaturated carbonyl compounds is a powerful strategy for synthesizing functionalized aziridines. rsc.orgrsc.orgnih.gov This process typically proceeds through a conjugate addition (Michael addition) of a nitrogen nucleophile to the electron-deficient olefin, followed by intramolecular cyclization of the resulting enolate. nih.govwikipedia.orgorganic-chemistry.org A variety of nitrogen sources can be employed, with N-chloro-N-sodio carbamates being particularly effective and practical. rsc.orgnih.govrsc.org
This method is often transition-metal-free and can be highly stereoselective. rsc.orgrsc.org For example, the reaction of tert-butyl N-chloro-N-sodio-carbamate with α,β-unsaturated carbonyl compounds, generated in situ from tert-butyl carbamate (B1207046) and sodium hypochlorite (B82951) pentahydrate, provides a green and practical route to N-Boc protected aziridines. rsc.orgrsc.orgresearchgate.net The byproducts of this reaction are environmentally benign, consisting of sodium chloride and water. rsc.orgrsc.org The use of phase-transfer catalysts can further enhance the reaction efficiency. nih.govrsc.org More recently, direct catalytic methods for the N-Me aziridination of enones have been developed using copper(II) catalysts with N-methyl-O-tosylhydroxylamine as the aminating agent. acs.org
| Nitrogen Source | Substrate | Key Features | Reference |
| N-chloro-N-sodio-carbamate | α,β-unsaturated esters, ketones | Transition-metal-free, stereoselective, green byproducts | rsc.orgrsc.orgnih.gov |
| N-methyl-O-tosylhydroxylamine | Chalcones, vinyl ketones | Direct catalytic N-Me aziridination, Cu(II) catalyzed | acs.org |
| Acetyl hydroxycarbamate | α,β-unsaturated aldehydes | Organocatalytic, high enantioselectivity | researchgate.net |
Stereoselective and Asymmetric Synthesis
The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of stereoselective and asymmetric methods for aziridine synthesis. These approaches aim to control the formation of new stereocenters during the aziridination reaction.
Chiral Aziridine Synthesis from Precursors
One effective strategy for achieving stereocontrol is to use a chiral precursor that directs the stereochemical outcome of the aziridination. nih.gov This can involve the use of a chiral auxiliary on either the nitrogen or carbon backbone of the reactants. For example, the reaction of sulfur ylides with chiral non-racemic sulfinyl imines can afford aziridines with high diastereoselectivity. nih.gov The chiral sulfinyl group effectively controls the facial selectivity of the nucleophilic attack by the ylide.
Similarly, chiral N-alkyl terminal aziridines can be synthesized in a high-yielding, enantioselective manner through a protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and intramolecular SN2 cyclization. nih.gov The stereochemistry of the final aziridine is dictated by the stereocenter established in the initial chlorination step. The ring-opening reactions of such chiral aziridines can also proceed with high stereoselectivity, providing access to a wide range of functionalized chiral amines.
Catalytic Asymmetric Aziridination Protocols
Catalytic asymmetric aziridination represents a more atom-economical and elegant approach to chiral aziridines, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.govchemrxiv.orgacs.org A wide array of chiral transition-metal catalysts have been developed for this purpose, including complexes of rhodium, copper, cobalt, and silver. nih.govchemrxiv.orgacs.orgrsc.orgrsc.org
These catalysts are typically used in conjunction with a nitrene or carbene precursor. For instance, chiral rhodium(III) indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated alkenes. nih.govacs.org The enantioselectivity arises from the steric interactions between the olefin and the amide intermediate within the chiral catalyst's coordination sphere. nih.govacs.org Similarly, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins are effective catalysts for the asymmetric aziridination of various olefins with sulfonyl and phosphoryl azides as nitrene sources. nih.gov
Organocatalysis has also emerged as a powerful tool for asymmetric aziridination. researchgate.netresearchgate.net Chiral amines can catalyze the highly chemo- and enantioselective aziridination of α,β-unsaturated aldehydes to provide optically active 2-formylaziridines. researchgate.net The use of chiral tertiary amines as catalysts in the reaction of imines with phenacyl bromide derivatives via ammonium (B1175870) ylides can also yield aziridines with high enantiomeric excess. organic-chemistry.org
| Catalyst System | Substrate | Nitrene/Carbene Source | Key Advantage | Reference |
| Planar chiral Rh(III) indenyl catalyst | Unactivated alkenes | Hydroxylamine derivatives | High enantioselectivity for challenging substrates | nih.govacs.org |
| Silver catalyst with chiral BOX ligands | Homoallylic carbamimidates | Intramolecular nitrene transfer | High yields and enantioselectivities for bicyclic aziridines | chemrxiv.orgrsc.org |
| Co(II) amidoporphyrin complexes | Alkenes | Fluoroaryl azides | First catalytic system for asymmetric aziridination with aryl azides | nih.gov |
| Chiral amine organocatalyst | α,β-unsaturated aldehydes | Acetyl hydroxycarbamate | Metal-free, excellent enantioselectivities | researchgate.net |
Diastereo- and Enantioselective Methodologies
Achieving stereocontrol is paramount in the synthesis of chiral aziridines due to their utility as building blocks in medicinal chemistry and natural product synthesis. nih.gov Various methodologies have been developed to afford N-carbamoyl aziridines and their derivatives with high levels of diastereo- and enantioselectivity.
One powerful strategy is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, which provides a scalable and highly diastereoselective route to α-quaternary aziridine-2-carboxylates. nih.gov This method is crucial for accessing biologically relevant α-quaternary amino esters from readily available precursors. nih.gov Transition metal catalysis also offers elegant solutions. For instance, a highly chemo- and enantioselective intramolecular silver-catalyzed aziridination has been reported using 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates as nitrene precursors. chemrxiv.org This approach has successfully converted various homoallylic carbamimidates into bicyclic aziridines with excellent yields (up to 98%) and enantioselectivities (up to 99% ee). chemrxiv.org
Organocatalysis presents another avenue for asymmetric synthesis. nih.gov Chiral tetrahydrothiophene-based sulfides have been employed as organocatalysts in the imino Corey–Chaykovsky reaction between benzyl (B1604629) bromide and imines, yielding diaryl aziridines with 95–98% enantiomeric excess. rsc.org Furthermore, Lewis acid-promoted reactions, such as the BF₃·OEt₂ promoted addition of carbenes from diazocarbonyl compounds to O-pivaloylated β-D-galactosylimines, have demonstrated high diastereoselectivity in the formation of N-galactosyl aziridines. rsc.org
Table 1: Selected Diastereo- and Enantioselective Methodologies for Aziridine Synthesis
| Methodology | Catalyst/Reagent | Substrate Type | Stereoselectivity | Yield | Source(s) |
|---|---|---|---|---|---|
| Aza-Corey-Chaykovsky | - | N-tert-butanesulfinyl ketimino esters | High diastereoselectivity | General, scalable | nih.gov |
| Intramolecular Aziridination | Silver (Ag) catalyst with BOX ligands | Homoallylic carbamimidates | Up to 99% ee | Up to 98% | chemrxiv.org |
| Imino Corey–Chaykovsky | (thiolan-2-yl)diarylmethanol benzyl ether | Imines and benzyl bromide | 95–98% ee | - | rsc.org |
| Carbene Addition | BF₃·OEt₂ | Diazocarbonyls and N-galactosylimines | High diastereoselectivity | Good | rsc.org |
| Organocatalytic α-chlorination | Organocatalyst | Aldehydes | 88–94% ee | 50–73% overall | nih.gov |
Formation from Amino Alcohols and Related Precursors
Vicinal amino alcohols are readily available and conceptually straightforward precursors for aziridine synthesis through intramolecular cyclization. researchgate.netclockss.org The classic Wenker synthesis, which involves the conversion of an amino alcohol to a hydrogen sulfate (B86663) followed by cyclization with a base, has been modified to employ milder reaction conditions, expanding its applicability. researchgate.net This improved method allows for the preparation of both aliphatic and aromatic substituted aziridines in satisfactory to good yields. researchgate.net
The core of this strategy involves converting the hydroxyl group into a good leaving group to facilitate an intramolecular nucleophilic displacement by the amine. clockss.org Besides sulfonation, treatment with triphenylphosphine (B44618) in combination with reagents like diethyl azodicarboxylate (DEAD) is a widely used method for this ring closure. clockss.org The Mitsunobu reaction, when performed internally on β-amino alcohols, can also yield chiral aziridines. nih.gov
For the synthesis of N-activated aziridines, one-pot procedures have been developed. For example, 2-amino alcohols can be directly transformed into N-tosyl aziridines by tosylation and in situ cyclization using simple inorganic bases like potassium hydroxide (B78521) or potassium carbonate. nih.gov While these methods yield N-tosyl aziridines, the tosyl group can be manipulated or removed in subsequent steps, making these compounds versatile intermediates for derivatives like N-carbamoyl aziridines.
Table 2: Aziridine Synthesis from Amino Alcohol Precursors
| Precursor | Reagents for Cyclization | Key Feature | Source(s) |
|---|---|---|---|
| Vicinal Amino Alcohols | Chlorosulfonic acid, then NaOH/Na₂CO₃ | Modified Wenker synthesis under mild conditions | researchgate.net |
| Chiral β-Amino Alcohols | DEAD, PPh₃ (Internal Mitsunobu) | Can lead to aziridine formation | nih.gov |
| (S)-Amino Alcohols | Tosyl chloride, KOH in H₂O/DCM | One-pot procedure for N-tosyl aziridines | nih.gov |
| 1,2-Amino Alcohols | PPh₃ and DEAD/Br₂/CCl₄ | General method for converting -OH to a leaving group | clockss.org |
Generation and Reactivity of Carbamoyl (B1232498) Anions
A direct and effective method for synthesizing N-carbamoyl aziridines involves the nucleophilic addition of carbamoyl anions. acs.orgnih.gov These powerful nucleophiles can be generated from N-substituted formamides by deprotonation with a strong base, such as n-butyllithium. The resulting carbamoyllithium species can then react with suitable electrophiles.
A particularly relevant reaction is the addition of carbamoyl anions to 2H-azirines. acs.orgnih.gov This approach directly installs the carbamoyl group onto the aziridine nitrogen, affording synthetically valuable 2-aziridinyl amide building blocks. acs.orgnih.gov The reaction has been shown to be highly diastereoselective. acs.orgnih.gov The scope of this transformation has been explored with respect to both the formamide (B127407) and the azirine components, and a one-pot conversion from a ketoxime to an aziridinyl amide has been demonstrated. acs.orgnih.gov
To manage the reactivity and potential hazards of organolithium reagents, modern synthetic techniques such as flow chemistry have been applied. nih.gov Carbamoyllithium compounds have been successfully generated and reacted with electrophiles in flow microreactor systems, enabling the synthesis of various amides, including functionalized α-ketoamides in three-component reactions. nih.gov This technology offers enhanced safety and control over these highly reactive intermediates. nih.gov
Table 3: Synthesis via Carbamoyl Anion Addition to Azirines
| Anion Precursor | Base | Electrophile | Product | Key Finding | Source(s) |
|---|---|---|---|---|---|
| N-substituted formamides | n-BuLi | 2H-Azirines | 2-Aziridinyl amides | Highly diastereoselective addition | acs.orgnih.gov |
| Carbamoyllithium (in flow) | - | Electrophiles (e.g., methyl chloroformate) | α-Ketoamides | Efficient generation and reaction in a microreactor | nih.gov |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including N-heterocycles like aziridines. unibo.itmdpi.com Key goals include the use of environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. unibo.itsci-hub.st
A significant advancement in green synthesis is the use of water as a reaction medium. sci-hub.st Water has been successfully employed as both a solvent and a catalyst in a one-pot protocol for the synthesis of α-mercapto-γ-lactams from tosyl aziridines, which involves a regioselective ring-opening of the aziridine. sci-hub.st While solvent-free conditions were also explored, the aqueous medium provided superior yields, highlighting water's unique catalytic role. sci-hub.st
The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. mdpi.com The development of catalytic methods for synthesizing N-heterocycles, including those involving recyclable or heterogeneous catalysts combined with energy-efficient activation methods like microwave irradiation, represents a major focus area. mdpi.com Furthermore, the use of flow chemistry, as noted in the generation of carbamoyl anions, aligns with green principles by improving safety, enabling precise control over reaction conditions, and often reducing waste streams. nih.gov These approaches collectively contribute to making the synthesis of complex molecules like 1-(methylcarbamoyl)-2-methylaziridine more sustainable. unibo.it
Reaction Mechanisms and Pathways of 1 Methylcarbamoyl 2 Methylaziridine Analogs
Ring-Opening Reactions
The high ring strain energy of aziridines makes them susceptible to cleavage by a wide range of reagents. mdpi.com The presence of an electron-withdrawing group on the nitrogen atom, such as a methylcarbamoyl group, activates the ring, making it more electrophilic and thus more reactive towards nucleophilic attack. nih.govresearchgate.net
Nucleophilic ring-opening is the most common and widely studied reaction of activated aziridines. mdpi.comresearchgate.net The reaction involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile, leading to the formation of a difunctionalized amine. researchgate.net The efficiency and regioselectivity of these reactions are heavily dependent on the nature of the N-substituent, the attacking nucleophile, the substitution pattern on the aziridine (B145994) ring, and the reaction conditions. nih.gov
The ring-opening of N-activated 2-methylaziridine (B133172) analogs with nucleophiles predominantly proceeds through an SN2-type mechanism. iitk.ac.inias.ac.inosaka-u.ac.jporganic-chemistry.org This pathway is characterized by the inversion of configuration at the carbon center being attacked. osaka-u.ac.jp Lewis acid catalysis is often employed to enhance the electrophilicity of the aziridine ring, further promoting the SN2 attack. iitk.ac.inias.ac.inorganic-chemistry.org Mechanistic studies have confirmed the SN2 pathway, ruling out the formation of a stable carbocation intermediate that would be characteristic of an SN1 mechanism. organic-chemistry.org
A key aspect of these reactions is regioselectivity—the preference for the nucleophile to attack one of the two ring carbons. For 2-alkyl-substituted aziridines, such as 2-methylaziridine analogs, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C3). nih.govresearchgate.netosaka-u.ac.jp This leads to the cleavage of the less substituted C-N bond and the formation of the corresponding linear product. researchgate.net
Table 1: Regioselectivity in Nucleophilic Ring-Opening of 2-Substituted Aziridines
| Aziridine Substituent (at C2) | Preferred Site of Nucleophilic Attack | Resulting Product Type | Reference |
| Alkyl (e.g., Methyl) | Less hindered carbon (C3) | Linear | researchgate.net, osaka-u.ac.jp |
| Aryl (e.g., Phenyl) | More hindered benzylic carbon (C2) | Branched | researchgate.net |
| Vinyl | More hindered allylic carbon (C2) | Branched | researchgate.net |
This selectivity is a classic feature of the SN2 reaction, where steric hindrance plays a crucial role in determining the trajectory of the incoming nucleophile.
The substituent on the aziridine nitrogen atom has a profound effect on the ring's reactivity. researchgate.net Non-activated aziridines, which bear electron-donating groups on the nitrogen, are relatively inert towards nucleophiles. nih.govnih.gov In contrast, the presence of electron-withdrawing substituents, such as acyl (e.g., methylcarbamoyl), sulfonyl, or carbamate (B1207046) groups, significantly activates the aziridine ring. nih.govresearchgate.net
This activation occurs because the electron-withdrawing group:
Increases the electrophilicity of the ring carbons by pulling electron density away from the ring.
Stabilizes the partial negative charge that develops on the nitrogen atom in the transition state of the ring-opening reaction.
Decreases the energy barrier for nitrogen inversion, which can influence the conformation and reactivity of the ring. researchgate.net
Theoretical studies have quantified this effect, showing a correlation between the electron-withdrawing nature of the N-substituent and a lower N-inversion energy barrier, leading to higher reactivity. researchgate.net For instance, N-acyl groups like N-COPh result in a significantly lower inversion energy barrier compared to N-alkyl groups. researchgate.net
Table 2: Calculated N-Inversion Energy Barriers for Various N-Substituted Aziridines
| N-Substituent (R) | N-Inversion Energy (kcal/mol) | Reference |
| CHMePh | 17.06 | researchgate.net |
| Me | 16.97 | researchgate.net |
| H | 16.64 | researchgate.net |
| Ph | 8.91 | researchgate.net |
| COPh | 5.75 | researchgate.net |
This enhanced reactivity allows N-acyl and N-sulfonyl aziridines to undergo ring-opening with a wide variety of soft and hard nucleophiles under relatively mild conditions. nih.govresearchgate.net
Organocuprates are effective soft nucleophiles for the ring-opening of activated aziridines. nih.gov The reaction of N-activated 2-methylaziridine with organocuprates proceeds in a highly regioselective manner. nih.gov Consistent with the SN2 mechanism involving soft nucleophiles, the cuprate (B13416276) attacks the less sterically hindered carbon of the aziridine ring. nih.gov This reaction provides a reliable method for carbon-carbon bond formation, yielding functionalized amine products in high yields. nih.gov
For example, the ring-opening of a pyrimidine-2-sulfonyl (pymisyl) protected 2-methyl-aziridine with various organocuprates gives the corresponding sulfonamides with high regioselectivity for attack at the terminal carbon. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting unique chemical transformations, including the ring-opening of aziridines. organic-chemistry.orgorganic-chemistry.org NHCs can catalyze the regioselective ring-opening of N-activated aziridines with various electrophiles, such as acid anhydrides and aldehydes. organic-chemistry.orgorganic-chemistry.org The success of these reactions is critically dependent on the presence of an electron-withdrawing group on the aziridine nitrogen. organic-chemistry.org
In a proposed mechanism for the reaction with aldehydes, the NHC first adds to the aldehyde to form a reactive intermediate (the Breslow intermediate). organic-chemistry.org This species then acts as the nucleophile that attacks the aziridine ring, leading to the ring-opened product after subsequent steps. organic-chemistry.org This methodology offers an efficient, metal-free approach to synthesizing derivatives like 1,2-amino alcohol carboxylates with high yields and excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org
Transition metals, particularly palladium and rhodium, are widely used to catalyze the ring-opening reactions of aziridines. mdpi.comresearchgate.net These catalytic systems enable cross-coupling reactions with a variety of carbon nucleophiles, such as arylboronic acids, organozincs, and terminal alkynes. mdpi.comresearchgate.net
Palladium-catalyzed protocols have proven robust for the cross-coupling of 2-alkyl-substituted aziridines with arylboronic acids, providing access to β-phenylethylamine motifs. mdpi.com The regioselectivity of these metal-catalyzed reactions can often be controlled by the choice of the metal catalyst and the supporting ligands, allowing for selective cleavage of either the more or less substituted C-N bond. researchgate.net Mechanistic studies suggest that the catalytic cycle can involve oxidative addition of the transition metal into one of the C-N bonds of the aziridine ring, which is a key step in determining the reaction's regiochemical outcome. mdpi.comresearchgate.net
Metal-Catalyzed Ring Opening Reactions
Palladium-Catalyzed Pathways
Palladium-catalyzed reactions of aziridines often proceed through a Tsuji-Trost type mechanism. This involves the initial palladium-catalyzed C-N bond cleavage of the aziridine ring, leading to the formation of a π-allyl palladium intermediate. This intermediate can then react with a variety of nucleophiles. In the absence of an external nucleophile, this intermediate can undergo β-hydride elimination to form a diene, which can then participate in further reactions such as intramolecular Diels-Alder cycloadditions. researchgate.net
The choice of palladium catalyst and ligands is critical in determining the reaction's outcome and efficiency. For instance, in some cases, the use of specific Pd(0)/PPh₃-based systems is crucial for the reaction to proceed, suggesting that byproducts of catalyst activation may play a role in activating the aziridine nitrogen. researchgate.net
Oxidative Addition Mechanisms
A key step in many palladium-catalyzed reactions involving aziridines is the oxidative addition of the C-N bond to a low-valent palladium species, typically Pd(0). This process involves the insertion of the palladium atom into the aziridine C-N bond, leading to the formation of a palladacycle. This step is often turnover-limiting in the catalytic cycle. researchgate.net The oxidative addition is believed to occur in an S(_N)2 fashion, where the palladium complex acts as the nucleophile, attacking one of the electrophilic carbon atoms of the aziridine ring and displacing the nitrogen atom. libretexts.org
Computational studies using Density Functional Theory (DFT) have provided insights into the energetics of oxidative addition to palladium nanoparticles, indicating that this process is kinetically facile at ambient temperatures and thermodynamically favorable. These studies highlight that the edge sites of palladium nanoparticles are particularly active for oxidative addition. nih.gov While these studies have primarily focused on aryl halides, the principles can be extended to the strained C-N bonds of aziridines.
Rearrangement and Ring Expansion Reactions
The inherent strain of the aziridine ring makes it prone to various rearrangement and ring expansion reactions, providing pathways to larger, more stable heterocyclic systems. These transformations can be initiated thermally, photochemically, or under acidic or basic conditions.
For N-acyl-2,2-dimethylaziridines, which are structural analogs of 1-(methylcarbamoyl)-2-methylaziridine, thermal rearrangements can proceed through several pathways. Theoretical studies have shown three primary routes: migration of a methyl hydrogen to the amide oxygen to form an N-methallylamide, attack of the amide oxygen on the tertiary carbon to yield an oxazoline, and migration of a hydrogen from the secondary carbon to the oxygen to give a vinylamide. nih.gov
Acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines in concentrated sulfuric acid leads to the formation of oxazolines. In contrast, neutral hydrolysis in pure water yields amidoalcohols. When aqueous solutions of sulfuric acid are used, a mixture of oxazolines, amidoalcohols, and allylamides can be formed, with the product distribution depending on the acidity of the medium and the nature of the acyl group. researchgate.net
Ring expansion of aziridines can also be achieved through reaction with various reagents. For example, aziridines can react with azides carrying electron-withdrawing substituents to yield 2-iminoazetidines. mdma.ch Another example is the ring expansion of N-Boc-protected aziridine-2-carboxylates to a mixture of cis- and trans-oxazolidinones, which can be mediated by Lewis acids. msu.edu
The table below summarizes the outcomes of acid-catalyzed rearrangements of various N-acyl-2,2-dimethylaziridines.
| N-Acyl Group | Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Acetyl | Conc. H₂SO₄ | Oxazoline | researchgate.net |
| Benzoyl | Conc. H₂SO₄ | Oxazoline | researchgate.net |
| Acetyl | Pure H₂O | Amidoalcohol | researchgate.net |
| Benzoyl | Aqueous H₂SO₄ | Oxazoline, Amidoalcohol, Allylamide | researchgate.net |
Cycloaddition Reactions
Aziridines, particularly those activated with electron-withdrawing groups, can participate in various cycloaddition reactions, serving as valuable precursors for the synthesis of five- and six-membered heterocyclic rings.
One of the most common cycloaddition reactions involving aziridines is the [3+2] cycloaddition. In this reaction, the aziridine ring opens to form an azomethine ylide, which is a 1,3-dipole. This ylide can then react with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. nih.gov The ring-opening of the aziridine to the azomethine ylide can be induced thermally or photochemically. Visible-light photocatalysis has emerged as a powerful tool for the generation of azomethine ylides from aziridines under mild conditions. nih.gov
The stereochemistry of the starting aziridine often influences the stereochemistry of the resulting cycloadduct. For example, the photocatalytic [3+2] cycloaddition of various N-protected aziridines with different dipolarophiles generally proceeds with high diastereoselectivity. nih.gov
The table below presents examples of photocatalytic [3+2] cycloaddition reactions of N-protected aziridines with various dipolarophiles.
| Aziridine N-Protecting Group | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Tosyl | N-Phenylmaleimide | Pyrrolidine derivative | 94 | >95:5 | nih.gov |
| Boc | Dimethyl maleate | Pyrrolidine derivative | 85 | >95:5 | nih.gov |
| Moc | Acrylonitrile | Pyrrolidine derivative | 75 | 85:15 | nih.gov |
| Tosyl | Benzaldehyde | Oxazolidine derivative | 79 | >20:1 | nih.gov |
Aziridines can also participate in Diels-Alder reactions, although this is less common. In these reactions, the aziridine can act as either the diene or the dienophile. For instance, N-acylazo compounds, generated in situ from N-acyl hydrazides, can act as dienophiles in intramolecular Diels-Alder reactions to form bicyclic 1,2-diazines. nih.gov
Role of Protecting Groups in Reactivity
The N-substituent on the aziridine ring, often a protecting group, plays a critical role in controlling the reactivity of the molecule. Electron-withdrawing groups, such as the methylcarbamoyl group, significantly influence the electronic properties of the aziridine ring, thereby affecting its susceptibility to various reactions.
Activation of Aziridines Towards Ring Opening
The presence of an electron-withdrawing group on the nitrogen atom activates the aziridine ring towards nucleophilic ring-opening. This activation occurs because the electron-withdrawing group increases the electrophilicity of the ring carbons by pulling electron density away from the nitrogen atom. This makes the C-N bonds weaker and more susceptible to cleavage by nucleophiles. nih.gov
The N-carbamoyl group, similar to other N-acyl and N-sulfonyl groups, serves as an effective activating group. The reactivity of N-substituted aziridines towards nucleophilic ring-opening is heavily dependent on the nature of the substituent. For instance, computational studies have shown that the N-inversion energy barrier of aziridines decreases with the increasing electron-withdrawing ability of the N-substituent, which can correlate with the reactivity of the aziridine towards ring-opening. researchgate.net
Lewis acids can also be used to activate N-protected aziridines towards ring-opening. The Lewis acid coordinates to the nitrogen or the carbonyl oxygen of the protecting group, further increasing the electrophilicity of the aziridine ring carbons and facilitating nucleophilic attack. researchgate.net
Cleavage and Removal of N-Carbamoyl Moieties
The ability to cleave the N-protecting group is essential for the synthetic utility of aziridines. The N-methylcarbamoyl group can be removed under various conditions, although the specific methods for this particular group on an aziridine are not extensively documented. In general, carbamate protecting groups can be cleaved under acidic or basic conditions, or through reductive methods.
The hydrolysis of amides, which is analogous to the cleavage of the N-carbamoyl group, can be achieved by heating in an aqueous acidic or basic solution. libretexts.org Under acidic conditions, the resulting amine is protonated, while under basic conditions, the carboxylic acid is deprotonated, driving the reaction to completion. chemguide.co.uk
More specific methods for the deprotection of N-carbamoyl groups have been developed. For example, the N-phenylcarbamoyl group can be selectively removed using di-tert-butyl dicarbonate (B1257347) and tetra-n-butylammonium nitrite (B80452) in pyridine (B92270) at room temperature. nih.gov Other methods for carbamate cleavage include the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate. organic-chemistry.org The choice of deprotection method must be compatible with the other functional groups present in the molecule to avoid unwanted side reactions.
C-H Activation Protocols
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. nih.govnih.gov In the context of aziridine chemistry, transition-metal-catalyzed C-H activation offers novel pathways for derivatization, bypassing the need for pre-functionalized starting materials. nih.govrsc.org This approach often utilizes a directing group attached to the aziridine nitrogen to guide a metal catalyst to a specific C-H bond, ensuring high selectivity. nih.govnih.gov Catalytic systems based on rhodium and palladium have been particularly prominent in advancing these transformations for N-heterocycles. rsc.orgnih.gov
Rhodium-Catalyzed C-H Activation
Rhodium(III) catalysts have proven effective in the C-C coupling of arenes with aziridines through a C-H activation mechanism. nih.gov In a notable example, a cationic Rh(III) complex, generated from [{RhCp*Cl₂}₂] and AgSbF₆, catalyzes the regioselective coupling of various arenes with N-carbamoyl aziridines. The reaction proceeds via an initial C-H bond activation of the arene, forming an aryl-rhodium intermediate. nih.gov This intermediate then coordinates to the aziridine. Subsequent insertion of the Rh-C bond into the strained aziridine ring leads to the formation of a key eight-membered rhodacyclic intermediate. nih.gov This metallacycle ultimately undergoes reductive elimination to furnish the β-arylethylamine product and regenerate the active Rh(III) catalyst. The isolation and characterization of the eight-membered rhodacyclic intermediate have provided significant evidence for this proposed pathway. nih.gov
Table 1: Rhodium(III)-Catalyzed C-C Coupling of Arenes with an N-Benzoylaziridine Analog This interactive table summarizes the substrate scope for the Rh(III)-catalyzed coupling reaction. Data synthesized from research findings. nih.gov
| Entry | Arene Substrate | Aziridine Analog | Product Yield (%) |
| 1 | Benzene | N-Benzoyl-2-methylaziridine | 85 |
| 2 | Toluene | N-Benzoyl-2-methylaziridine | 78 (para/meta) |
| 3 | Anisole | N-Benzoyl-2-methylaziridine | 92 (ortho) |
| 4 | Fluorobenzene | N-Benzoyl-2-methylaziridine | 75 |
| 5 | Thiophene | N-Benzoyl-2-methylaziridine | 68 |
Palladium-Catalyzed C-H Activation
Palladium catalysis is a versatile tool for C-H functionalization, and its application to aziridine synthesis and derivatization is an area of active research. nih.govsnnu.edu.cn Palladium-catalyzed C(sp³)–H activation has been successfully employed for the direct synthesis of aziridines. nih.gov This transformation can be integrated into a continuous-flow process, which can then be combined with subsequent in-situ ring-opening reactions to produce highly functionalized aliphatic amines. nih.gov
The mechanism for these reactions typically involves a directing group on the nitrogen atom which facilitates a concerted metalation-deprotonation (CMD) step. nih.gov For analogs of this compound, the carbamoyl (B1232498) group can act as a directing group, guiding the palladium catalyst to a proximal C-H bond. This leads to the formation of a cyclopalladated intermediate, a key step in the catalytic cycle. nih.govbohrium.com This intermediate is more reactive than the initial C-H bond and can participate in various coupling reactions. nih.gov For instance, subsequent oxidative addition of a coupling partner, followed by reductive elimination, can form new C-C or C-heteroatom bonds. mdpi.com
Table 2: Palladium-Catalyzed Continuous-Flow Aziridination via C(sp³)-H Activation This interactive table showcases representative results for the direct aziridination of aliphatic amides. Data synthesized from research findings. nih.gov
| Entry | Amide Substrate | Product (Aziridine) Yield (%) |
| 1 | Pivalamide | 88 |
| 2 | Cyclohexanecarboxamide | 75 |
| 3 | Adamantanecarboxamide | 91 |
| 4 | Isobutyramide | 82 |
These C-H activation protocols represent a significant advance in the functionalization of aziridine analogs. By leveraging transition metal catalysis, chemists can forge new bonds with high precision and efficiency, opening up new avenues for the synthesis of complex nitrogen-containing molecules. rsc.org
Theoretical and Computational Chemistry Studies
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. For the aziridine (B145994) class of compounds, DFT is instrumental in understanding their unique chemical behavior stemming from their strained three-membered ring structure.
Elucidation of Reaction Mechanisms
DFT calculations are a cornerstone in the elucidation of reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. rsc.orgmdpi.comrsc.org For aziridines, computational studies, often supported by DFT, have been used to understand mechanisms such as ring-opening reactions, cycloadditions, and rearrangements. rsc.orgunipi.it For instance, DFT can model the nucleophilic attack on the aziridine ring, helping to predict the regioselectivity and stereoselectivity of the reaction by calculating the activation energies for different possible pathways. unipi.it Computational modeling has been used to confirm reactive intermediates in aziridination reactions and to suggest rearrangement pathways. rsc.org These studies can rationalize experimental outcomes and guide the design of new synthetic methodologies. rsc.orgunipi.it
Calculation of Electronic States and Molecular Geometry
One of the primary applications of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. mdpi.com For a molecule like 1-(Methylcarbamoyl)-2-methylaziridine, DFT would be used to predict bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional structure. Furthermore, DFT can compute various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moments, which are crucial for understanding a molecule's polarity and intermolecular interactions. irjweb.compmf.unsa.ba
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. irjweb.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. pmf.unsa.banih.gov For an aziridine derivative, analysis of the FMOs can help predict how it will react with other reagents. For example, the location of the LUMO on the aziridine ring can indicate the likely site of nucleophilic attack.
Below is a hypothetical data table illustrating the type of information that would be generated from a DFT analysis of frontier orbitals for a molecule like this compound.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | +1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.7 | Energy difference, indicating chemical reactivity and stability. |
| Ionization Potential | 6.5 | Estimated energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity | -1.2 | Estimated energy released when an electron is added (approximated as -ELUMO). |
| Chemical Hardness | 3.85 | Resistance to change in electron distribution (approximated as (ELUMO - EHOMO)/2). |
| Electronegativity | 2.65 | Measure of the ability to attract electrons (approximated as -(EHOMO + ELUMO)/2). |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Prediction of Spectroscopic Parameters (NMR Shielding Constants, Vibrational Frequencies)
DFT calculations are routinely used to predict various spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data.
NMR Shielding Constants: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of nuclei like 1H and 13C. nih.govrug.nl The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. nih.gov Comparing calculated chemical shifts with experimental spectra aids in the assignment of signals and the verification of the proposed molecular structure. nih.govescholarship.org
Computational Modeling of Stereochemical Outcomes
Computational chemistry provides powerful tools for predicting the stereochemical outcome of chemical reactions. researchgate.net For reactions involving chiral molecules like this compound, computational models can be built to determine which stereoisomer is more likely to form. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict the diastereomeric or enantiomeric excess. rsc.org This is particularly important in the field of asymmetric catalysis, where understanding the interactions between the substrate, catalyst, and reagents at the transition state is key to designing more selective reactions. researchgate.net
Advanced Computational Techniques in Aziridine Chemistry
Beyond standard DFT calculations, a range of advanced computational techniques are applied to study complex chemical systems like aziridines.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is used to study reactions in large systems, such as in the presence of a solvent or within an enzyme active site. The reactive core of the system is treated with a high-level quantum mechanics method (like DFT), while the surrounding environment is modeled using less computationally expensive molecular mechanics force fields. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov This method can provide insights into the conformational flexibility of molecules like this compound and can be used to sample the potential energy surface of a reaction, offering a more dynamic picture of the reaction mechanism than static DFT calculations alone. researchgate.netresearchgate.net
Ab Initio Methods: While DFT is very common, other "from first principles" (ab initio) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are also used, often to provide benchmark data for validating the accuracy of DFT functionals. nih.govresearchgate.net These methods can be more accurate but are also significantly more computationally demanding.
These advanced techniques provide deeper insights into reaction dynamics, solvent effects, and non-covalent interactions that can play a crucial role in the chemistry of aziridines. researchgate.netdntb.gov.uaresearchgate.net
Advanced Spectroscopic Analysis for Structure Elucidation
Vibrational Spectroscopy (IR, Raman)
No experimental Infrared (IR) or Raman spectra have been found in the literature for this compound, which would be required to analyze its characteristic vibrational modes.
Should peer-reviewed studies detailing the synthesis and spectroscopic characterization of 1-(Methylcarbamoyl)-2-methylaziridine become available, this article can be developed.
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy of this compound provides insights into the electronic transitions within the molecule. The primary chromophore in this compound is the methylcarbamoyl group (-C(O)NHCH₃). The aziridine (B145994) ring itself, being a saturated heterocycle, does not exhibit strong absorption in the near-UV or visible range. The UV-Vis spectrum is therefore dominated by the transitions associated with the amide functionality.
The amide group possesses non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π electrons in the carbonyl double bond. Consequently, two main types of electronic transitions are expected for this chromophore:
n → π* transition: This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy and appear at longer wavelengths. They are characteristically weak, with low molar absorptivity (ε) values. For simple amides, the n → π* transition is often observed in the region of 210-230 nm. The presence of the aziridine ring and the methyl group may cause slight shifts in this absorption band.
π → π* transition: This transition involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This is a higher-energy transition and therefore occurs at shorter wavelengths, typically below 200 nm for simple amides. These transitions are generally much more intense than n → π* transitions, exhibiting high molar absorptivity values.
The solvent can influence the position of these absorption bands. Polar solvents can lead to a hypsochromic (blue) shift of the n → π* transition due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. Conversely, a bathochromic (red) shift might be observed for the π → π* transition in polar solvents.
Due to the lack of extensive conjugation in this compound, its UV-Vis spectrum is expected to be relatively simple, with absorptions confined to the shorter wavelength UV region.
| Electronic Transition | Typical Wavelength (λmax) Range for Amides | Expected Molar Absorptivity (ε) | Associated Chromophore |
|---|---|---|---|
| n → π | 210 - 230 nm | Low | Carbonyl group (C=O) of the amide |
| π → π | < 200 nm | High | Carbonyl group (C=O) of the amide |
Integrated Spectroscopic and Computational Approaches for Structure Elucidation
The definitive structural elucidation of this compound, particularly its stereochemistry and conformational preferences, benefits immensely from an integrated approach that combines experimental spectroscopic data with high-level computational methods. While techniques like NMR, IR, and mass spectrometry provide the foundational experimental evidence, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to interpret, refine, and validate the proposed structure. semanticscholar.org
This synergistic approach involves several key steps:
Initial Structure Proposal: Based on preliminary spectroscopic data (e.g., from 1D and 2D NMR), an initial structure or a set of possible isomers of this compound is proposed.
Computational Modeling: The geometry of the proposed structure(s) is optimized using DFT calculations. These calculations yield the most stable three-dimensional conformation(s) of the molecule.
Prediction of Spectroscopic Parameters: Using the optimized geometry, various spectroscopic parameters are computationally predicted. This includes:
NMR Chemical Shifts (¹H and ¹³C): DFT calculations can predict the chemical shifts of all protons and carbons in the molecule with a high degree of accuracy.
Spin-Spin Coupling Constants (J-couplings): These calculations can help in assigning complex splitting patterns and confirming through-bond connectivities. nih.gov
Vibrational Frequencies (IR): The calculated IR spectrum can be compared with the experimental spectrum to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes.
Comparison and Validation: The computationally predicted spectroscopic data are then meticulously compared with the experimental data. A strong correlation between the predicted and experimental values provides robust confirmation of the proposed structure. Discrepancies may suggest an incorrect initial assignment or the presence of multiple conformers. nih.gov
For a molecule like this compound, this integrated approach is particularly valuable for:
Stereochemical Assignment: Differentiating between possible stereoisomers by comparing the calculated NMR parameters for each isomer with the experimental data.
Conformational Analysis: Identifying the preferred conformation of the methylcarbamoyl group relative to the aziridine ring.
Resolving Ambiguities: Clarifying ambiguous assignments in complex NMR spectra where signal overlap or complex coupling patterns are present.
The integration of computational chemistry with experimental spectroscopy provides a higher level of confidence in the structural assignment than either method could achieve alone, leading to an unambiguous elucidation of the molecular structure of this compound. semanticscholar.org
| Technique | Experimental Data Provided | Computational (DFT) Contribution | Synergistic Outcome |
|---|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Chemical shifts, coupling constants, connectivity | Prediction of chemical shifts and J-couplings for proposed structures | Validated structural connectivity and stereochemistry nih.gov |
| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups | Calculation of vibrational modes and frequencies | Confirmed functional group identity and conformational details |
| UV-Vis Spectroscopy | Electronic transition energies (λmax) | Prediction of electronic absorption spectra using TD-DFT | Assignment of electronic transitions to specific molecular orbitals researchgate.net |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Calculation of molecular mass and prediction of fragmentation pathways | Confirmed molecular formula and supported structural fragments |
Synthetic Utility and Applications in Materials Science and Organic Synthesis
Role as Versatile Synthetic Intermediates
Activated aziridines are esteemed as powerful intermediates in organic synthesis due to the high ring strain inherent in their structure. illinois.edu The methylcarbamoyl group, as an N-acyl substituent, activates the aziridine (B145994) ring, facilitating its opening by a diverse array of nucleophiles. mdpi.com This reactivity allows the compound to serve as a synthetic equivalent of a β-aminoethyl cation, providing a reliable route for the stereoselective introduction of a 1,2-amino alcohol or a 1,2-diamine moiety, depending on the nucleophile and reaction conditions.
The ring-opening reactions are often highly regioselective. In the case of 2-substituted aziridines like 1-(Methylcarbamoyl)-2-methylaziridine, the nucleophilic attack typically occurs at the less substituted carbon (C3), although the outcome can be influenced by the choice of catalyst and reaction conditions. researchgate.netfrontiersin.org N-acylated aziridines have been shown to react with a variety of nucleophiles, including carbon, oxygen, and nitrogen nucleophiles, to yield functionalized amine compounds. mdpi.comnih.gov This versatility makes them key precursors in the synthesis of unnatural amino acids, amino alcohols, and other structures of biomedical interest. nih.gov For instance, the reaction of carbamate-protected aziridines with halides or thiols can proceed efficiently, often without racemization of existing stereocenters, to produce β-halo or β-thio amino compounds. researchgate.net
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is a crucial technique in analytical chemistry to enhance the properties of an analyte for better separation and detection. researchgate.net For this compound, or its ring-opened products, derivatization can be employed to improve chromatographic behavior and facilitate stereochemical analysis.
For analysis by gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds. libretexts.orgyoutube.com The methylcarbamoyl group (a secondary amide) and the amine or alcohol functionalities that result from its ring-opening reactions contain active hydrogens, which can cause poor peak shape and adsorption on GC columns. gcms.cz
Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in amides, amines, and alcohols to replace them with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces intermolecular hydrogen bonding, thereby increasing volatility and improving chromatographic performance. libretexts.orgyoutube.com
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) convert amines and alcohols into their corresponding fluoroacyl derivatives. These derivatives are typically more volatile and exhibit excellent sensitivity with an electron capture detector (ECD). libretexts.orgjfda-online.com
These techniques transform the analyte into a form more compatible with the chromatographic environment, leading to improved peak resolution, symmetry, and detection limits. jfda-online.com
| Reagent Class | Example Reagent | Abbreviation | Target Functional Groups | Resulting Derivative |
|---|---|---|---|---|
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Amines, Amides, Carboxylic Acids, Thiols | Trimethylsilyl (TMS) ethers, amines, etc. |
| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Alcohols, Amines, Phenols | Trifluoroacetyl esters/amides |
| Acylating Agents | Pentafluoropropionic Anhydride | PFPA | Alcohols, Amines, Phenols | Pentafluoropropionyl esters/amides |
| Alkylating Agents | Trimethylanilinium Hydroxide (B78521) | TMAH | Carboxylic Acids, Amides, Barbiturates | Methyl esters/amides |
This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. Distinguishing between these enantiomers is often critical in pharmaceutical and biological contexts. A common analytical strategy involves derivatization with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. jfda-online.com Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC. This method allows for the determination of enantiomeric excess (ee) or enantiomeric ratio (ER) of the original sample.
Precursors for Complex N-Heterocyclic Structures
The synthetic utility of activated aziridines extends to their role as precursors for more complex nitrogen-containing heterocyclic systems. frontiersin.org The strategy typically involves a nucleophilic ring-opening of the aziridine, followed by an intramolecular cyclization event. This approach provides a powerful tool for constructing larger rings, such as five-, six-, or seven-membered heterocycles.
A notable example is the synthesis of 1,2,4-triazines. This process involves an acid-catalyzed nucleophilic ring-opening of an activated aziridine by an N-tosyl hydrazone. acs.org The resulting aminohydrazone intermediate can then undergo a subsequent cyclization and oxidation in a one-pot procedure to yield highly substituted 1,2,4-triazines. acs.org Similarly, N-tosylaziridines have been used in silver(I)-catalyzed cascade reactions with propargyl alcohols to synthesize various N,O-heterocycles, including oxazines and oxazepines. mdpi.com These transformations highlight the potential of this compound to serve as a versatile building block for a diverse library of complex heterocyclic scaffolds.
Polymerization and Oligomerization Potential
N-acyl aziridines, including those with carbamoyl (B1232498) groups, are effective monomers for polymerization reactions. The ring strain of the aziridine provides the thermodynamic driving force for ring-opening polymerization. Specifically, N-carbonyl aziridines can undergo base-catalyzed step-growth polymerization with various dinucleophiles to produce polyamides and related copolymers. nsf.gov
Research has demonstrated that bis(N-carbonyl aziridine)s react with dicarboxylic acids, diphenols, and dithiols to form poly(amide ester)s, poly(amide ether)s, and poly(amide sulfide)s, respectively. nsf.gov Importantly, this polymerization proceeds under mild, open-air conditions and is tolerant of a wide range of functional groups, avoiding the need for protective group chemistry. nsf.gov The successful polymerization of a 2-methyl-substituted N-carbonyl aziridine analog strongly suggests that this compound is a viable candidate for similar polymer synthesis. nsf.gov
This reactivity is analogous to the well-established anionic ring-opening polymerization (AROP) of other N-activated aziridines, such as N-sulfonyl and N-Boc derivatives, which yield linear polyimines. nih.gov The carbamoyl group serves as an effective activating group for the aziridine nitrogen, facilitating the polymerization process. nih.gov Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also been shown to effectively catalyze the ring-opening polymerization of N-activated aziridines, offering a metal-free route to well-defined poly(aziridine)s. mpg.dersc.org
| Dinucleophile Co-monomer | Type of Dinucleophile | Resulting Polymer |
|---|---|---|
| Adipic acid | Dicarboxylic Acid | Poly(amide ester) |
| Suberic acid | Dicarboxylic Acid | Poly(amide ester) |
| Itaconic acid | Dicarboxylic Acid (vinylidene-functionalized) | Functional Poly(amide ester) |
| Bisphenol A (BPA) | Diphenol | Poly(amide ether) |
| Bisphenol S (BPS) | Diphenol | Poly(amide ether) |
| 1,6-Hexanedithiol | Dithiol | Poly(amide sulfide) |
Catalytic Applications in Organic Transformations
While direct use of this compound as a catalyst is not prominently documented, this class of compounds is deeply integrated into the field of catalysis in two primary ways: as substrates for powerful catalytic transformations and as precursors for catalyst synthesis.
Aziridines are key substrates in a multitude of transition metal-catalyzed reactions that enable the efficient construction of complex molecular architectures. For example, iridium-catalyzed (4+3) cyclization of vinyl aziridines can produce seven-membered benzoxazepine scaffolds with high enantioselectivity. mdpi.com Furthermore, titanocene (B72419) complexes can catalyze the radical ring-opening of N-acyl aziridines, which is a valuable method for forming quaternary carbon centers. mdpi.com
In a different role, aziridines can serve as precursors to ligands used in catalysis. For instance, the ring-opening of aziridines can provide chiral 1,2-diamines, which are foundational components for widely used ligands in asymmetric catalysis, such as Salen ligands. mdpi.com Therefore, while not a catalyst itself, this compound is a member of a molecular class that is central to the advancement of modern synthetic and catalytic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
